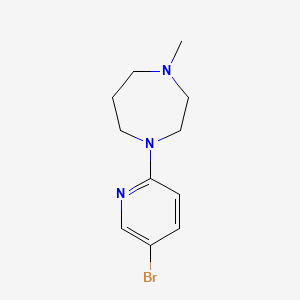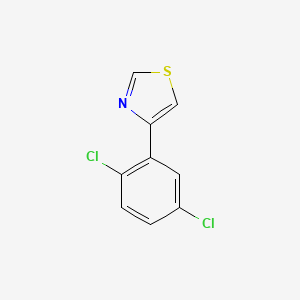
2(Or 3)-carboxy-4-hexylcyclohexaneoctanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- The name suggests that the carboxylic acid group is attached to either the 2nd or 3rd carbon of the cyclohexane ring, and the hexyl group is attached to the cyclohexane.
- This compound may have applications in various fields due to its unique structure.
2(Or 3)-carboxy-4-hexylcyclohexaneoctanoic acid: is a compound with a complex structure. It contains both cyclohexane and octanoic acid moieties.
Vorbereitungsmethoden
Reaction Conditions: The specific reaction conditions would depend on the synthetic steps involved, such as oxidation, reduction, and esterification.
Industrial Production: As of now, there is no established industrial-scale production method for this compound. Research and development would be necessary to optimize its synthesis.
Analyse Chemischer Reaktionen
Reactivity: Given its carboxylic acid functionality, it can participate in various reactions, including
Common Reagents: Reagents like strong acids (e.g., sulfuric acid), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., Grignard reagents) may be used.
Major Products: The major products would depend on the specific reaction and conditions.
Wissenschaftliche Forschungsanwendungen
Chemistry: Investigating its reactivity, stability, and potential as a building block for more complex molecules.
Biology: Studying its interactions with biological systems, such as enzyme inhibition or receptor binding.
Medicine: Exploring its pharmacological properties, potential drug candidates, or anti-inflammatory effects.
Industry: Assessing its use in materials science, polymer chemistry, or as a precursor for other compounds.
Wirkmechanismus
- Unfortunately, detailed information about the mechanism of action for this specific compound is not readily available. Further research would be needed to elucidate its effects at the molecular level.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: While direct analogs of this compound are scarce, we can draw comparisons with related structures, such as
Remember that research on this specific compound might be limited, but its unique structure warrants further investigation
Eigenschaften
CAS-Nummer |
67816-12-0 |
|---|---|
Molekularformel |
C21H38O4 |
Molekulargewicht |
354.5 g/mol |
IUPAC-Name |
2-(1-cyclohexylundecan-5-yl)butanedioic acid |
InChI |
InChI=1S/C21H38O4/c1-2-3-4-8-14-18(19(21(24)25)16-20(22)23)15-10-9-13-17-11-6-5-7-12-17/h17-19H,2-16H2,1H3,(H,22,23)(H,24,25) |
InChI-Schlüssel |
WYMULJWSHAGNEH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(CCCCC1CCCCC1)C(CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[[4-Nitro-2-(trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B12092178.png)



![2-{[(4-Bromothiophen-2-yl)methyl]amino}-4-methylpentan-1-ol](/img/structure/B12092196.png)




![3-[(4-Bromophenyl)sulfanyl]-2-methylcyclopentan-1-one](/img/structure/B12092234.png)
![3-Azabicyclo[3.1.0]hex-2-ene, 6,6-dimethyl-](/img/structure/B12092240.png)


